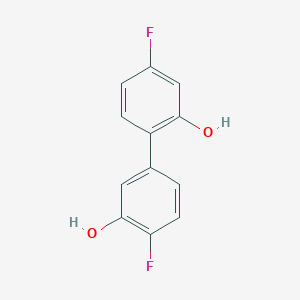

2-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol

Descripción general

Descripción

2-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol is a chemical compound with the molecular formula C12H8F2O2 and a molecular weight of 222.188 g/mol . It is known for its unique structural properties, which include two fluorine atoms and two hydroxyl groups attached to a biphenyl backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are typically mild and functional group tolerant, making it a preferred method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydroxy derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

Aplicaciones Científicas De Investigación

2-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol is utilized in various scientific research fields, including:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the formulation of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which 2-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, while the fluorine atoms can enhance binding affinity through electronic effects. These interactions can modulate biological pathways and influence cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

- 4,4’-Difluoro-biphenyl-2,3’-diol

- 5-Fluoro-2-hydroxyacetophenone

- 2-Acetyl-4-fluorophenol

Uniqueness

2-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol is unique due to its specific arrangement of fluorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable for specialized applications in research and industry .

Actividad Biológica

2-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, potential therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

The compound features two fluorine atoms and a hydroxyl group, which contribute to its unique chemical reactivity and biological activity. The presence of these functional groups enhances its ability to interact with various biological targets, making it a candidate for further research in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds, which facilitates binding to hydrophobic pockets in proteins. This interaction can lead to the inhibition or activation of various biological pathways, depending on the target involved.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance, it has shown effectiveness against:

- HepG-2 (human hepatocellular carcinoma) with an IC50 value of 22.5 µg/mL.

- HCT-116 (colon cancer) with an IC50 value of 15.4 µg/mL .

These findings suggest that the compound may target key signaling pathways involved in cancer progression, such as the PI3K/AKT pathway, leading to reduced cell migration and invasion.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have reported its effectiveness against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.25 mg/mL |

| Klebsiella pneumoniae | 0.625 mg/mL |

| Bacillus subtilis | 1.25 mg/mL |

These results highlight its potential as an antimicrobial agent, particularly against Gram-positive bacteria .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been explored for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes, suggesting a role in treating inflammatory diseases .

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound:

- Estrogen Receptor Modulation : Compounds with similar structures have been shown to bind effectively to estrogen receptors (ER), indicating potential applications in hormone-related therapies .

- Antifungal Activity : Related compounds demonstrated antifungal properties against various plant pathogens, suggesting that this compound may also possess similar activities .

Comparison with Similar Compounds

The unique properties of this compound can be contrasted with other fluorinated phenolic compounds:

| Compound | Anticancer Activity | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| This compound | Significant | Moderate | Dual fluorination enhances reactivity |

| Genkwanin | Moderate | High | Effective against multiple cancer types |

| Bis(2-fluoro-4-hydroxyphenyl)selenophene | High | Low | Higher binding affinity for ERβ |

This comparison illustrates how variations in chemical structure influence biological activity and therapeutic potential.

Propiedades

IUPAC Name |

2-fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2O2/c13-8-2-3-9(11(15)6-8)7-1-4-10(14)12(16)5-7/h1-6,15-16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCWNCJRRAUCHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60323101 | |

| Record name | 2-fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-78-5 | |

| Record name | NSC403040 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.